1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIMVYKEBGSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine rings often exhibit antimicrobial properties. Studies have shown that derivatives of thiazole-pyridine hybrids can be effective against various bacterial strains. For instance, compounds similar to 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one have demonstrated promising antibacterial activity in vitro, suggesting potential for development into new antibiotics .
Anticancer Properties
The thiazole-pyridine scaffold has been linked to anticancer activity. Compounds with this structure have been evaluated for their ability to inhibit cancer cell proliferation. In particular, certain thiazole derivatives have shown effectiveness against specific cancer cell lines, indicating that this compound could be explored further for its anticancer potential .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. Thiazole-containing compounds are known to inhibit various enzymes involved in disease processes. For example, studies on related compounds show they can inhibit enzymes like acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer's .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a charge transport material can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic devices could enhance their efficiency and performance.
Sensors
The compound's chemical properties allow it to be used in sensor technology. Thiazole and pyridine derivatives are known for their ability to interact with various analytes, making them suitable for developing chemical sensors that detect environmental pollutants or biological markers .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where pyridine and thiazole components are combined under specific conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Table: Comparison of Biological Activities of Thiazole-Pyridine Derivatives
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Promising | Yes |
| 2-(pyridin-4-yl)-thiazole | High | Moderate | No |
| 4-(thiazol-2-yl)pyridine | Low | High | Yes |
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Observations:
Pyridin-3-yl’s lone pair on nitrogen is more accessible for coordination compared to pyridin-4-yl .
Substituent Effects on Physical Properties: Introducing electron-withdrawing groups (e.g., 4-fluorophenylamino in ) increases melting points (217–219°C) due to enhanced intermolecular interactions. In contrast, hydrophobic groups like cyclopropyl () or isopropyl () lower melting points and may improve lipid solubility.
Biological Activity : The cardiotropic activity of 1,3-thiazole derivatives (e.g., ) correlates with substituents on the thiazole ring. For instance, the compound 1-[(2Z)-2-[(4-methoxyphenyl)imin]-4-methyl-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one hydrochloride exhibits superior activity to L-carnitine, likely due to the piperazinyl group enhancing bioavailability .
Pharmacological Potential
- Cardiotropic Activity: Thiazole derivatives with iminophenyl and piperazinyl groups () show promise in treating cardiovascular diseases, outperforming reference compounds like meldonium.
- Antiviral and Antimicrobial Applications: Analogues such as (2E)-2-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide () demonstrate broad-spectrum antiviral activity, highlighting the acetyl-thiazole motif’s utility in drug design.
Biological Activity
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 190.22 g/mol. The compound features a thiazole ring fused with a pyridine moiety, which is critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, including those similar to this compound, demonstrating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies show that this compound exhibits cytotoxic effects through mechanisms involving the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair .
Case Study: Cytotoxicity Analysis
In vitro studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound has an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 20 | 0.5 |
| HCT116 | 25 | 0.4 |
| HepG2 | 30 | 0.6 |
Anticonvulsant Activity
Thiazole derivatives have also shown promise as anticonvulsants. A study reported that compounds with similar structures to this compound exhibited significant activity in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems.
Mechanistic Insights
Molecular docking studies have suggested that the binding affinity of this compound to target proteins (such as EGFR) is a key factor in its anticancer activity. The compound's structural features allow it to interact effectively with active sites on these proteins, leading to inhibition of their function .
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Triethylamine | |
| Purification | DMF-EtOH recrystallization | |
| Purity Assessment | HPLC (≥95% peak area) |
What are the preferred conformations of this compound in the solid state, and how do substituents influence crystal packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for conformational analysis:
- Crystallization : Grow crystals via slow evaporation in ethanol/acetone mixtures .
- Key Parameters : Analyze dihedral angles between pyridine and thiazole rings; compare with analogs like 1-[5-(2-chlorophenyl)-4,5-dihydropyrazol-1-yl]ethanone, where substituents induce planar or non-planar arrangements .
- Packing Effects : Bulky groups (e.g., chlorophenyl) disrupt π-π stacking, while methoxy groups enhance hydrogen bonding .
What advanced spectroscopic methods are recommended for confirming the structure of this compound?
Methodological Answer:
Combine multiple techniques for unambiguous confirmation:
- NMR : Assign peaks using - and -NMR, focusing on pyridine (δ 8.5–9.0 ppm) and thiazole (δ 7.5–8.0 ppm) protons .
- FTIR : Identify carbonyl (C=O) stretches near 1680–1700 cm and thiazole C=N vibrations at 1600 cm .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., m/z 231.06 for CHNOS) .
- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT for IR/NMR) .
How should researchers design biological activity assays for this compound, given structural analogs with reported activities?
Methodological Answer:
Leverage structural similarities to pyrazole-thiazole hybrids:
- Target Selection : Prioritize kinases or antimicrobial targets, as seen in analogs with IC values <10 μM .
- In Vitro Assays :
- Antimicrobial : Use broth microdilution (MIC) against gram-positive/negative strains .
- Anticancer : Employ MTT assays on HeLa or MCF-7 cell lines .
- Positive Controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity) .
How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved?
Methodological Answer:
Address discrepancies through experimental validation:
Q. Table 2: Key Physicochemical Properties
| Property | Calculated Value | Experimental Method | Reference |
|---|---|---|---|
| logP | 1.8 | Shake-flask | |
| Topological PSA | 102 Ų | Computational | |
| Melting Point | N/A | DSC |
Which computational modeling approaches best predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Reactivity : Density Functional Theory (DFT) to map frontier orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), validating with MD simulations .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiles .
What methodologies assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days; monitor degradation via HPLC .
- Solution Stability : Test in PBS (pH 7.4) and DMSO at 25°C; quantify decomposition products with LC-MS .
- Storage Recommendations : Store at -20°C in amber vials under inert gas (N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
